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molecular formula C12H12N2O2 B3251698 ethyl 4-(1H-imidazol-2-yl)benzoate CAS No. 210962-26-8

ethyl 4-(1H-imidazol-2-yl)benzoate

Cat. No. B3251698
M. Wt: 216.24 g/mol
InChI Key: CABDYBNRKFOAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07396844B1

Procedure details

160 mg (0.74 mmol) of ethyl 4-(2-1H-imidazolyl)benzoate was heated under reflux in 4 ml of hydrochloric acid and 8 ml of acetic acid Three hours after, the solvent was evaporated to obtain the title compound.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12]CC)=[O:11])=[CH:8][CH:7]=1.[ClH:17]>>[ClH:17].[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:7]=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
N1C(=NC=C1)C1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
8 ml of acetic acid Three hours after, the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
Cl.N1C(=NC=C1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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